Synthesis and Characterization of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide: A Comprehensive Guide
Synthesis and Characterization of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a carbohydrazide moiety often enhances or modifies the pharmacological profile of heterocyclic systems, acting as a crucial pharmacophore and a versatile synthetic intermediate.[1][4] This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, offering a practical and reliable resource for researchers in drug discovery and organic synthesis.
Strategic Approach to Synthesis
The construction of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide is most efficiently approached through a multi-step sequence that builds the molecule logically from commercially available precursors. Our strategy is based on established principles of heterocyclic chemistry, prioritizing yield, purity, and scalability.
The core logic involves three primary transformations:
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Heterocyclization: Formation of the 5-methyl-1H-pyrazole-3-carboxylate core via a Knorr-type condensation reaction. This is a classic and robust method for pyrazole synthesis.[5]
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Regioselective Halogenation: Introduction of a bromine atom at the C4 position of the pyrazole ring. The pyrazole ring is electron-rich and susceptible to electrophilic substitution; the C4 position is the most electronically favorable site for this reaction.
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Hydrazinolysis: Conversion of the ethyl ester to the target carbohydrazide. This is a standard nucleophilic acyl substitution, driven by the high nucleophilicity of hydrazine.
Overall Synthetic Workflow Diagram
Caption: A three-step synthetic pathway to the target compound.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for assessing reaction completion and product purity.
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
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Principle: This reaction is a cyclocondensation. Hydrazine contains two nucleophilic nitrogen atoms. One nitrogen attacks one of the ketone carbonyls of the ethyl 2,4-dioxopentanoate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid serves as a catalyst to activate the carbonyl groups towards nucleophilic attack.
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Protocol:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxopentanoate (1 equiv.) and absolute ethanol (5 mL per 1 g of ester).
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Begin stirring and add glacial acetic acid (0.1 equiv.) to the solution.
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Slowly add hydrazine hydrate (1.1 equiv.) dropwise via an addition funnel. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.
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After the addition is complete, heat the mixture to reflux (approx. 80°C) for 3-4 hours.
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Validation Checkpoint: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting ketoester spot indicates completion.
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Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
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Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the product as a white to off-white solid.
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Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
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Principle: This is an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine (Br⁺) species. The pyrazole ring is sufficiently activated for the substitution to occur at the C4 position without a strong Lewis acid catalyst. Acetonitrile is a suitable polar aprotic solvent for this reaction.
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Protocol:
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In a 250 mL round-bottom flask, dissolve Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equiv.) from the previous step in acetonitrile (10 mL per 1 g of pyrazole).
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Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
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Stir the mixture at room temperature for 12-16 hours.
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Validation Checkpoint: Monitor by TLC. The formation of a new, less polar spot and consumption of the starting material confirms progress.
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Once complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
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Add deionized water (20 mL) to the residue and stir for 15 minutes. The product will precipitate.
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Collect the solid by vacuum filtration, wash thoroughly with water to remove succinimide, and then with a small amount of cold hexane.
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Dry the product under vacuum.
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Step 3: Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
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Principle: This is a classic hydrazinolysis of an ester. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, forming the stable carbohydrazide. Using an excess of hydrazine hydrate in refluxing ethanol ensures the reaction goes to completion.
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Protocol:
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Suspend Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1 equiv.) in absolute ethanol (15 mL per 1 g of ester) in a 100 mL round-bottom flask fitted with a reflux condenser.
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Add an excess of hydrazine hydrate (10 equiv.).
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Heat the mixture to reflux for 6-8 hours. The solid should dissolve as the reaction progresses.
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Validation Checkpoint: Monitor by TLC until the starting ester spot is completely consumed.
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Cool the reaction mixture to room temperature. The product will often precipitate upon cooling. If not, reduce the solvent volume by half using a rotary evaporator.
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Cool the concentrated solution in an ice bath for 1 hour to maximize precipitation.
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Collect the white crystalline solid by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly under vacuum.
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Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. The following techniques provide orthogonal data to build a complete analytical profile.
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization of the final product.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
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Principle: This technique provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
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Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is used due to its ability to dissolve the compound and because its exchangeable protons (NH) will be clearly visible.
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Expected Spectrum:
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~13.5 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the pyrazole ring (Pz-NH).
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~9.5 ppm (singlet, 1H): A broad singlet for the amide proton (-CO-NH -).
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~4.6 ppm (singlet, 2H): A broad singlet corresponding to the two protons of the terminal amino group (-NH₂ ).
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~2.4 ppm (singlet, 3H): A sharp singlet for the three protons of the methyl group (-CH₃) at the C5 position.
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-
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FT-IR (Fourier-Transform Infrared) Spectroscopy
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Principle: IR spectroscopy is used to identify the presence of specific functional groups, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.
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Protocol: Prepare a solid sample by grinding a small amount of the compound with potassium bromide (KBr) and pressing it into a thin pellet.
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Expected Absorption Bands (cm⁻¹):
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3300-3400 cm⁻¹: A strong, broad absorption due to the N-H stretching vibrations of the pyrazole NH and the hydrazide NH and NH₂ groups.
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~1650 cm⁻¹: A strong, sharp absorption characteristic of the C=O (Amide I) stretching vibration.
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~1550 cm⁻¹: Absorption from N-H bending vibrations.
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~600-700 cm⁻¹: A moderate absorption corresponding to the C-Br stretching vibration.
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-
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Mass Spectrometry (MS)
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Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight of the compound.
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Expected Spectrum: The key feature to look for is the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the spectrum will show two peaks of nearly equal intensity for the molecular ion:
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(M⁺): Corresponding to the molecule containing the ⁷⁹Br isotope.
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(M+2)⁺: Corresponding to the molecule containing the ⁸¹Br isotope.
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Physical Characterization
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Melting Point: A sharp melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
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Thin-Layer Chromatography (TLC): Used for routine purity checks. A single spot in multiple solvent systems suggests a pure compound.
Summary of Characterization Data
| Parameter | Technique | Expected Result | Purpose |
| Chemical Structure | ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H), 9.5 (s, 1H), 4.6 (s, 2H), 2.4 (s, 3H) | Confirms proton framework and structural integrity. |
| Functional Groups | FT-IR (KBr) | ~3350 (N-H), ~1650 (C=O), ~650 (C-Br) cm⁻¹ | Confirms presence of key functional groups. |
| Molecular Weight | Mass Spec (ESI+) | m/z for [M+H]⁺ showing a 1:1 ratio for Br isotopes | Confirms molecular formula and isotopic composition.[6] |
| Purity | Melting Point | Sharp, defined range | Indicates high purity of the crystalline solid. |
Conclusion
This guide outlines a robust and reproducible pathway for the synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. By following the detailed protocols and utilizing the described characterization techniques, researchers can confidently prepare and validate this valuable chemical entity. The inherent logic within the synthetic design and the multi-faceted analytical approach ensure a high degree of scientific integrity, providing a solid foundation for further research in medicinal chemistry and drug development. Pyrazole carbohydrazide derivatives continue to be a rich source of biologically active compounds, and mastery of their synthesis is a key skill for scientists in the field.[1][7]
References
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Bala, S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-334. [Link]
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ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
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ResearchGate. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]
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Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(21), 5857-5873. [Link]
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PubChem. (n.d.). 4-bromo-5-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
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PubChem. (n.d.). 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. National Center for Biotechnology Information. [Link]
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